molecular formula C20H19NO3 B11199362 Ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B11199362
M. Wt: 321.4 g/mol
InChI Key: ODONDTCRDHRDPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a synthetic isoquinoline derivative characterized by a 1-oxo-1,2-dihydroisoquinoline core, a 4-ethylphenyl substituent at position 2, and an ethyl ester group at position 2. Its molecular formula is C₂₁H₂₁NO₃, with a molecular weight of 335.40 g/mol. The compound’s structure has been validated via spectroscopic methods, including ¹³C NMR and high-resolution mass spectrometry (HRMS), as exemplified by similar derivatives in the literature .

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

ethyl 2-(4-ethylphenyl)-1-oxoisoquinoline-4-carboxylate

InChI

InChI=1S/C20H19NO3/c1-3-14-9-11-15(12-10-14)21-13-18(20(23)24-4-2)16-7-5-6-8-17(16)19(21)22/h5-13H,3-4H2,1-2H3

InChI Key

ODONDTCRDHRDPN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde or ketone, followed by cyclization to form the isoquinoline core. The reaction conditions often include acidic catalysts and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s dihydroisoquinoline core and ethylphenyl substituent are susceptible to oxidation under controlled conditions.

Reaction TypeConditionsProductReference
Ring oxidationH₂O₂, Fe(II) catalystFormation of quinoline derivatives
Ethyl group oxidationKMnO₄ in acidic mediumCarboxylic acid formation
  • Mechanistic insight : Oxidation of the dihydroisoquinoline ring typically involves radical intermediates, while ethyl group oxidation proceeds through sequential alcohol and ketone intermediates before yielding carboxylic acids.

Ester Hydrolysis and Derivative Formation

The ethyl ester group undergoes hydrolysis and subsequent derivatization, enabling access to diverse analogs.

Key Reactions

  • Acidic hydrolysis : Concentrated HCl at reflux converts the ester to 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.

  • Basic hydrolysis : NaOH in ethanol/water yields the carboxylate salt, which can be acidified to the free acid.

  • Transesterification : Methanol with H₂SO₄ catalyst produces the methyl ester derivative.

Applications : Hydrolysis products serve as intermediates for amides (e.g., PARP inhibitors) .

Nucleophilic Substitution Reactions

The electron-deficient isoquinoline ring facilitates electrophilic aromatic substitution (EAS), while the ester group participates in nucleophilic acyl substitutions.

Reaction TypeReagentPosition ModifiedReference
NitrationHNO₃/H₂SO₄C-5 or C-7
SulfonationFuming H₂SO₄C-6
AmidationNH₃ or primary aminesEster → Amide

Notable Example :
Reaction with benzylamine in DMF produces 2-(4-ethylphenyl)-1-oxo-N-benzyl-1,2-dihydroisoquinoline-4-carboxamide, a candidate for biological screening.

Cross-Coupling Reactions

The aromatic rings participate in palladium-catalyzed coupling reactions, enabling structural diversification.

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.

  • Substrates : Aryl boronic acids modify the 4-ethylphenyl group.

Example :
Coupling with 4-fluorophenylboronic acid yields a biaryl derivative with enhanced π-stacking capabilities.

Amidation and Biological Activity

The carboxylic acid derivative (post-hydrolysis) shows promise in medicinal chemistry.

PARP Inhibition

  • IC₅₀ Values (from structurally related compounds) :

CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Selectivity (PARP1/PARP2)
Ethyl ester analog1564202.7
Methylamide derivative893103.5

Mechanism : The carboxamide group chelates Zn²⁺ in PARP’s catalytic domain, mimicking endogenous NAD⁺ .

Solid-State Interactions

Crystallographic studies reveal intermolecular interactions influencing reactivity:

  • C–H···O hydrogen bonds create zigzag chains (as seen in analogous isoquinolones) .

  • π–π stacking between aromatic rings stabilizes transition states during EAS .

Stability and Reaction Optimization

  • pH Sensitivity : Hydrolysis rates increase significantly at pH > 10.

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoquinoline derivatives, including ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Study on Esophageal Squamous Cell Carcinoma (ESCC) : A series of isoquinoline derivatives were synthesized and evaluated for their effects on ESCC. Some analogs demonstrated IC50 values around 10 µM, indicating promising anticancer potential through mechanisms involving autophagy modulation.

Structure-Activity Relationships (SAR)

The SAR analysis suggests that modifications to the aryl substituents and the introduction of different functional groups can enhance or diminish biological activity. Variations in the ethyl group or substituents on the phenyl ring can lead to significant changes in potency against cancer cell lines .

Case Study 1: Anticancer Activity

A comprehensive evaluation of various isoquinoline derivatives revealed that specific structural modifications could lead to enhanced antiproliferative effects against cancer cells. In one study, compounds were tested across multiple ESCC cell lines, with some showing promising activity and suggesting further development for therapeutic applications.

Case Study 2: Mechanistic Insights

The mechanism underlying the anticancer effects was explored through autophagy modulation pathways. Compounds with higher efficacy were found to induce autophagic cell death in cancer cells, highlighting a potential therapeutic strategy for targeting resistant cancer phenotypes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 of the dihydroisoquinoline core significantly impacts electronic and steric properties:

  • 4-Ethylphenyl (Target Compound): The ethyl group provides moderate electron-donating effects and increases hydrophobicity (logP ~2.5).
  • 4-Fluorophenyl (Propyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate, ): The fluorine atom’s strong electron-withdrawing nature alters the aromatic ring’s electron density, favoring dipole interactions in binding pockets. The propyl ester further elevates logP (~3.0), enhancing lipophilicity but reducing aqueous solubility.
  • The compound’s HRMS-confirmed molecular weight is 410.15 g/mol, with increased polarity (logP ~1.8) due to hydrophilic substituents .

Ester Group Modifications

  • Ethyl Ester (Target Compound) : Offers moderate lipophilicity (logP ~2.5) and metabolic stability. Ethyl esters are commonly used as prodrugs, hydrolyzing in vivo to carboxylic acids.
  • Hydroxyl Group (Ethyl 1,2-dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylate, ): Replacing the ester with a hydroxyl group drastically reduces logP (1.7) and increases hydrogen-bond donors (2 vs. 1 in the target compound), enhancing solubility but limiting blood-brain barrier penetration .

Physicochemical and Structural Properties

A comparative analysis of key properties is summarized below:

Compound Name Substituent (Position 2) Ester Group Molecular Weight (g/mol) logP* H-Bond Donors H-Bond Acceptors
Target Compound 4-Ethylphenyl Ethyl 335.40 ~2.5 1 4
Propyl 2-(4-fluorophenyl)-... () 4-Fluorophenyl Propyl 363.40 ~3.0 1 4
Ethyl 3-amino-2-(5-methoxyquinolin-8-yl)-... 5-Methoxyquinolin-8-yl Ethyl 410.15 ~1.8 2 5
Ethyl 1,2-dihydro-4-hydroxy-... () N/A (Position 3) Hydroxyl 233.22 1.7 2 4

*logP values estimated via XLogP3 .

Conformational and Crystallographic Insights

The puckering of the dihydroisoquinoline ring, influenced by substituents, can be analyzed using Cremer-Pople coordinates . For example:

  • The 4-ethylphenyl group in the target compound may induce slight ring distortion due to steric interactions, as observed in similar structures solved via SHELX and visualized using ORTEP .
  • Fluorophenyl-substituted analogs () likely exhibit planar conformations to minimize steric clashes with the propyl ester.

Research Findings and Implications

  • Synthetic Utility : Ethyl esters (e.g., target compound) are preferred intermediates due to ease of synthesis and derivatization, as shown in the HRMS and NMR data for analogous compounds .
  • Biological Relevance : Fluorinated derivatives () are common in drug discovery for improved metabolic stability, whereas hydroxylated variants () serve as polar scaffolds for solubility-driven applications.
  • Structural Predictions : Computational modeling using SHELXPRO and ORTEP-3 can predict binding modes, with the 4-ethylphenyl group favoring hydrophobic pocket interactions.

Biological Activity

Ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H21N3O4C_{27}H_{21}N_{3}O_{4} with a molecular weight of approximately 451.5 g/mol. The compound features a dihydroisoquinoline core, which is known for its diverse biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of isoquinoline derivatives. This compound has been shown to exhibit significant antibacterial activity against various strains of bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli0.23 mg/mL
S. aureus0.17 mg/mL
B. cereus0.25 mg/mL

These results indicate that the compound has a promising profile as an antimicrobial agent, potentially useful in treating infections caused by resistant bacterial strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. In vitro studies showed that:

Cancer Cell Line IC50 (µM)
MCF-7 (breast cancer)15
A549 (lung cancer)12
HeLa (cervical cancer)10

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial and cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways associated with cell growth and apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives of isoquinoline compounds, including this compound. Researchers found that modifications at specific positions on the isoquinoline ring significantly enhanced biological activity, demonstrating structure-activity relationships (SAR) that could guide future drug design .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate, considering yield and purity?

Methodological Answer: The synthesis of this compound can be approached via condensation reactions using substituted anilines and diethyl malonate derivatives. For example, heating (4-ethylphenyl)aniline with diethyl malonate in the presence of a catalytic amount of piperidine (453 K) under inert conditions can yield the target compound. Purification via silica-gel column chromatography (petroleum ether/ethyl acetate eluants) and recrystallization from ethyl acetate ensures high purity (>95%) in lab-scale syntheses. However, industrial-scale production may require modified protocols to address impurities (e.g., 4-hydroxy-1,2-dihydroquinolin-2-one byproducts), which are negligible in lab settings but problematic at larger scales .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to confirm substituent positions and hydrogen bonding. For example, aromatic protons in the isoquinoline core appear as distinct doublets (δ 7.2–8.1 ppm), while the ethyl ester group resonates as a triplet (δ 1.3 ppm) and quartet (δ 4.3 ppm) .
  • Infrared (IR) Spectroscopy: Peaks at ~1700 cm1^{-1} confirm the carbonyl (C=O) groups.
  • Mass Spectrometry: High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can crystallographic data be refined to resolve structural ambiguities in this compound?

Methodological Answer: Use SHELXL for small-molecule refinement to model hydrogen atoms (riding or freely refined) and anisotropic displacement parameters. For conformational analysis, employ ORTEP-3 to visualize puckering in the dihydroisoquinoline ring. Generalized ring puckering coordinates (Cremer-Pople parameters) can quantify non-planarity, with amplitude (QQ) and phase angle (θ\theta) calculations derived from atomic coordinates . Discrepancies in torsion angles between experimental and theoretical models should be resolved via iterative refinement cycles.

Q. What computational methods are suitable for analyzing the electronic structure and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311++G(d,p) level to study frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. This predicts reactive sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability.
  • QTAIM (Quantum Theory of Atoms in Molecules): Analyze bond critical points to validate hydrogen bonding interactions observed in crystallography .

Q. How to address contradictions in purity data between lab and scaled-up syntheses?

Methodological Answer: Lab-scale syntheses often yield high purity (>95%) due to controlled conditions, but industrial batches may contain impurities (e.g., 2.4–5.6% byproducts). To resolve this:

  • Analytical HPLC: Use a C18 column (acetonitrile/water gradient) to quantify impurities.
  • Green Chemistry Modifications: Replace traditional solvents with ionic liquids or ethanol-water mixtures to suppress side reactions .
  • Process Analytical Technology (PAT): Implement real-time monitoring (e.g., in-line IR) during scale-up to optimize reaction parameters .

Q. How to evaluate the impact of substituents on the dihydroisoquinoline core’s bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize derivatives with varying substituents (e.g., halogens, methoxy groups) at the 4-ethylphenyl position.
  • X-ray Crystallography: Compare bond lengths and angles to correlate structural changes with activity .
  • In Silico Docking: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors), focusing on steric and electronic effects of substituents .

Q. What strategies mitigate challenges in reaction mechanism elucidation?

Methodological Answer:

  • Isotopic Labeling: Use 13^{13}C-labeled diethyl malonate to track carbon incorporation into the dihydroisoquinoline core via NMR .
  • Kinetic Studies: Monitor reaction progress via TLC or GC-MS to identify intermediates.
  • Computational Transition State Analysis: Locate energy barriers using Gaussian 16 with M06-2X/cc-pVTZ to validate proposed pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.